molecular formula C27H21NO6S B3452813 4-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate

4-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate

Cat. No. B3452813
M. Wt: 487.5 g/mol
InChI Key: SZAPQNWURFZBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{Benzoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate, also known as BMS-806, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and is known to exhibit potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 4-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. This compound binds to the IKKβ kinase, which is responsible for activating the NF-κB pathway, and prevents its activation. This leads to a decrease in the production of pro-inflammatory cytokines and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, making it a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate in lab experiments is its potent anti-inflammatory and anti-cancer properties. It has been shown to be effective in inhibiting the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 4-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate. One potential direction is the development of new drugs based on the structure of this compound that exhibit improved potency and reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound in humans. Finally, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease should be explored.
Conclusion
In conclusion, this compound is a chemical compound that exhibits potent anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. While this compound has shown promise as a potential treatment for various diseases, further studies are needed to determine its optimal dosage and potential side effects. The future directions for the study of this compound include the development of new drugs based on its structure and the exploration of its potential applications in the treatment of other diseases.

Scientific Research Applications

4-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

[4-[benzoyl-(4-methoxyphenyl)sulfonylamino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO6S/c1-33-23-16-18-25(19-17-23)35(31,32)28(26(29)20-8-4-2-5-9-20)22-12-14-24(15-13-22)34-27(30)21-10-6-3-7-11-21/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAPQNWURFZBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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